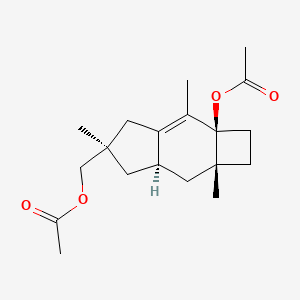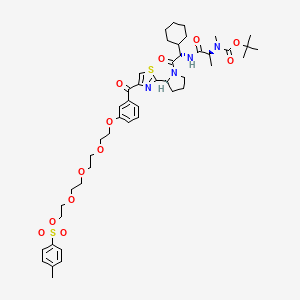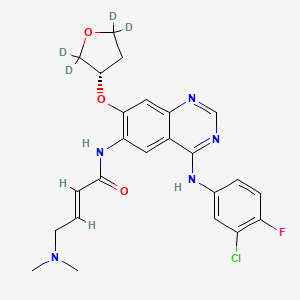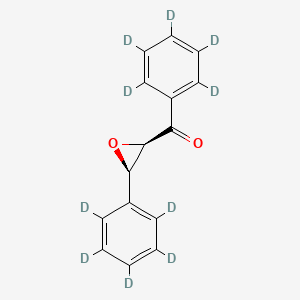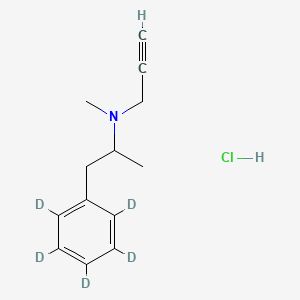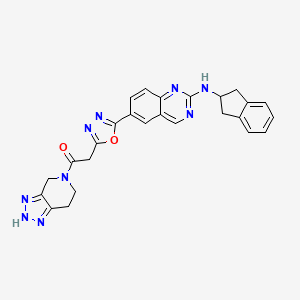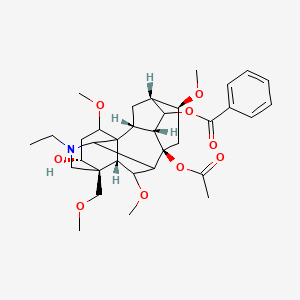
EGFR-IN-1 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EGFR-IN-1 hydrochloride is an irreversible and specific inhibitor of the L858R/T790M mutant epidermal growth factor receptor (EGFR). It exhibits potent antitumor and antiproliferative activity, particularly in H1975 cells and mutant HCC827 cells . This compound is highly selective, with a 100-fold preference for mutant EGFR over the wild-type .
Vorbereitungsmethoden
The synthesis of EGFR-IN-1 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The preparation method typically includes:
Formation of the Core Structure: This involves the synthesis of the quinazoline core, which is a common scaffold in many EGFR inhibitors.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production: Large-scale production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
EGFR-IN-1 hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
EGFR-IN-1 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use it to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: It serves as a lead compound for the development of new anticancer drugs targeting EGFR mutations.
Industry: The compound is used in the pharmaceutical industry for the development and testing of new cancer therapies
Wirkmechanismus
EGFR-IN-1 hydrochloride exerts its effects by irreversibly binding to the L858R/T790M mutant EGFR. This binding inhibits the phosphorylation of tyrosine residues, which is a critical step in the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking this pathway, the compound effectively inhibits the growth of cancer cells that harbor these mutations .
Vergleich Mit ähnlichen Verbindungen
EGFR-IN-1 hydrochloride is unique in its high selectivity for the L858R/T790M mutant EGFR. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with oral activity.
Erlotinib: Another first-generation inhibitor used for non-small cell lung cancer.
Osimertinib: A third-generation inhibitor that targets the T790M resistance mutation.
Lapatinib: An inhibitor of both EGFR and ErbB2, used for breast cancer treatment .
These compounds share a common mechanism of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its high selectivity for specific EGFR mutations, making it a valuable tool in cancer research and therapy.
Eigenschaften
Molekularformel |
C28H31ClN6O4 |
|---|---|
Molekulargewicht |
551.0 g/mol |
IUPAC-Name |
N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C28H30N6O4.ClH/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);1H |
InChI-Schlüssel |
SDTFYMHVYLJYFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


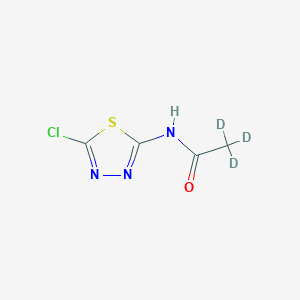
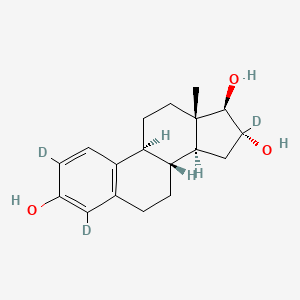

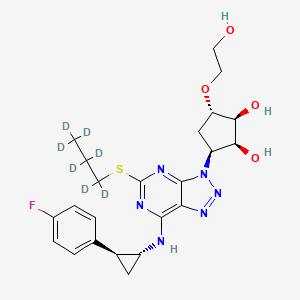
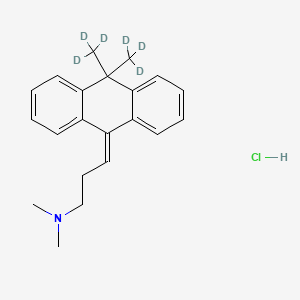
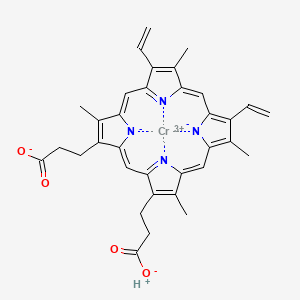
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
